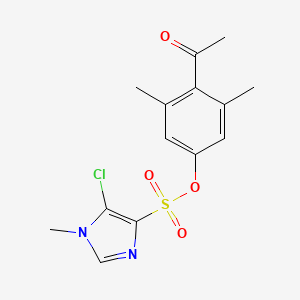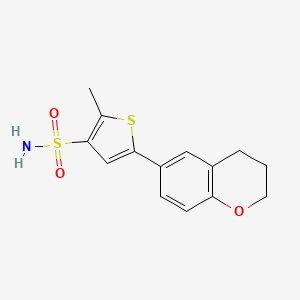![molecular formula C16H22N4OS B7437176 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B7437176.png)
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized.
作用機序
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide works by inhibiting the activity of BTK, which is a critical enzyme involved in the development and progression of B-cell malignancies. BTK plays a key role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK activity, 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide disrupts this signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and induce apoptosis in cancer cells. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potency and selectivity for BTK inhibition, which makes it a promising candidate for cancer therapy. However, one limitation of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the research and development of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide. One direction is to evaluate its efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is to explore its potential applications in other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the potential toxicity of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide and to develop strategies to mitigate any adverse effects. Finally, the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles is an area of active research.
合成法
The synthesis of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide involves several steps, including the reaction of 4-(1H-pyrazol-4-yl)piperidine with 2-bromothiophene, followed by the reaction with 2-chloro-N-(propan-2-yl)propanamide. The resulting product is purified using column chromatography to obtain 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide in high yield and purity.
科学的研究の応用
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of B-cell malignancies. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(16(21)17-11-15-3-2-8-22-15)20-6-4-13(5-7-20)14-9-18-19-10-14/h2-3,8-10,12-13H,4-7,11H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGLJMSXLRSVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2CCC(CC2)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)
![(3S)-3-[[3-[3-(benzimidazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7437163.png)
![tert-butyl N-[[5-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl]carbamate](/img/structure/B7437170.png)
![1-(2-fluorophenyl)-5-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B7437174.png)
![1-methyl-N-[3-(pyrazol-1-ylmethyl)cyclobutyl]-3-thiophen-2-ylpyrazole-4-carboxamide](/img/structure/B7437184.png)
![N,2,2-trimethyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-oxabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B7437192.png)